Cas no 1495520-75-6 (1-methyl-5-(1-methylpiperazin-2-yl)-1H-indole)

1-Methyl-5-(1-methylpiperazin-2-yl)-1H-indole is a heterocyclic compound featuring an indole core substituted with a methyl group at the 1-position and a 1-methylpiperazine moiety at the 5-position. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The compound's piperazine ring enhances solubility and bioavailability, while the indole scaffold offers versatility for further functionalization. Its well-defined molecular architecture is advantageous for the synthesis of bioactive molecules, particularly in the development of CNS-targeting agents and receptor modulators. The compound is typically characterized by high purity and stability, ensuring reliability in synthetic applications.
1-methyl-5-(1-methylpiperazin-2-yl)-1H-indole structure
1495520-75-6 structure
Product Name:1-methyl-5-(1-methylpiperazin-2-yl)-1H-indole
CAS No:1495520-75-6
MF:C14H19N3
MW:229.320762872696
CID:6060254
PubChem ID:112484216
Update Time:2025-06-09

1-methyl-5-(1-methylpiperazin-2-yl)-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-5-(1-methylpiperazin-2-yl)-1H-indole
    • 1495520-75-6
    • EN300-1791317
    • Inchi: 1S/C14H19N3/c1-16-7-5-12-9-11(3-4-13(12)16)14-10-15-6-8-17(14)2/h3-5,7,9,14-15H,6,8,10H2,1-2H3
    • InChI Key: DASGZJRVKRORCS-UHFFFAOYSA-N
    • SMILES: N1(C)CCNCC1C1C=CC2=C(C=CN2C)C=1

Computed Properties

  • Exact Mass: 229.157897619g/mol
  • Monoisotopic Mass: 229.157897619g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 20.2Ų

1-methyl-5-(1-methylpiperazin-2-yl)-1H-indole Pricemore >>

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Additional information on 1-methyl-5-(1-methylpiperazin-2-yl)-1H-indole

Introduction to 1-methyl-5-(1-methylpiperazin-2-yl)-1H-indole (CAS No. 1495520-75-6)

1-methyl-5-(1-methylpiperazin-2-yl)-1H-indole, identified by its Chemical Abstracts Service (CAS) number 1495520-75-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound belongs to the indole family, which is well-documented for its biological significance and potential therapeutic applications. The presence of a methyl group at the 1-position and a 1-methylpiperazine moiety at the 5-position introduces specific interactions that make this molecule a promising candidate for further investigation.

The structural features of 1-methyl-5-(1-methylpiperazin-2-yl)-1H-indole contribute to its potential role in drug discovery. The indole ring is a core structure found in numerous bioactive molecules, including neurotransmitters and pharmaceuticals. The piperazine derivative enhances the solubility and bioavailability of the compound, making it more suitable for oral administration and systemic absorption. These characteristics are particularly relevant in the development of central nervous system (CNS) drugs, where blood-brain barrier penetration is often a critical factor.

Recent studies have highlighted the importance of indole derivatives in medicinal chemistry. The indole scaffold is known for its ability to modulate various biological pathways, including those involving neurotransmitter receptors and inflammatory responses. For instance, derivatives of indole have been explored for their potential in treating conditions such as depression, anxiety, and neurodegenerative disorders. The specific substitution pattern in 1-methyl-5-(1-methylpiperazin-2-yl)-1H-indole may confer unique pharmacological effects, making it a valuable compound for further pharmacological profiling.

The 1-methylpiperazine moiety in this compound is particularly noteworthy due to its role as a pharmacophore in many centrally acting drugs. Piperazine derivatives are known for their ability to interact with serotonin receptors, dopamine receptors, and other neurotransmitter targets. This interaction can lead to modulation of mood, cognition, and pain perception. The presence of a methyl group at the 2-position of the piperazine ring further fine-tunes these interactions, potentially enhancing receptor binding affinity or selectivity.

In the context of modern drug development, computational modeling and high-throughput screening have become indispensable tools for identifying promising candidates like 1-methyl-5-(1-methylpiperazin-2-yl)-1H-indole. These methods allow researchers to predict binding affinities, metabolic stability, and potential side effects before investing significant resources into synthesis and animal testing. Preliminary computational studies suggest that this compound may exhibit favorable properties for further development into a therapeutic agent.

One area of interest is the potential application of 1-methyl-5-(1-methylpiperazin-2-yl)-1H-indole in treating neurological disorders. Indole derivatives have been implicated in modulating pathways associated with neuroprotection and inflammation reduction. For example, some studies suggest that indoleamine 2,3-dioxygenase (IDO), an enzyme that metabolizes tryptophan into indole derivatives, plays a role in neuroinflammation. Compounds like 1-methyl-5-(1-methylpiperazin-2-yl)-1H-indole could potentially interfere with this pathway or interact with other relevant targets to provide therapeutic benefits.

The synthesis of 1-methyl-5-(1-methylpiperazin-2-yl)-1H-indole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include condensation reactions to form the indole ring followed by functionalization at the 5-position with the 1-methylpiperazine moiety. Advances in synthetic methodologies have enabled more efficient production processes, which are crucial for scaling up from laboratory research to industrial manufacturing.

Evaluation of pharmacokinetic properties is essential for assessing the clinical viability of any new compound. Studies on 1-methyl-5-(1-methylpiperazin-2-yl)-1H-indole have begun to explore its absorption, distribution, metabolism, excretion (ADME) profile. Initial data suggest that the compound exhibits reasonable oral bioavailability and moderate metabolic stability, indicating potential for further development into an oral therapeutic agent.

The safety profile of any pharmaceutical candidate must be thoroughly evaluated before clinical trials can commence. Preclinical toxicology studies on 1-methyl-5-(1-methylpiperazin-2-yl)-1H-indole have been initiated to assess acute toxicity, chronic exposure effects, and potential long-term side effects. These studies are critical for ensuring that the compound is safe for human use before it can be tested in patients.

The future directions for research on CAS No. 1495520-75-6 include exploring its mechanism of action in greater detail and identifying specific therapeutic indications where it may be most effective. Collaborative efforts between academic researchers and pharmaceutical companies could accelerate these efforts by combining expertise in medicinal chemistry, pharmacology, and clinical development.

In conclusion, 1495520 -75-6 represents a promising lead compound with unique structural features that may translate into significant therapeutic benefits. Its potential applications in treating neurological disorders make it an attractive candidate for further investigation under appropriate regulatory frameworks.

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